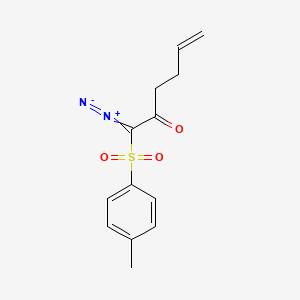
(3R)-3-Cyclopentylbutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Cyclopentylbutane-1,3-diol is an organic compound characterized by a cyclopentyl group attached to a butane backbone with two hydroxyl groups at the first and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Cyclopentylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the precursor in an appropriate solvent, such as ethanol or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the precursor compound under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-3-Cyclopentylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of cyclopentylbutanone or cyclopentylbutanal.
Reduction: Formation of cyclopentylbutane.
Substitution: Formation of cyclopentylbutyl halides.
Aplicaciones Científicas De Investigación
(3R)-3-Cyclopentylbutane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis due to its chiral center.
Biology: The compound can be used in studies involving enzyme-substrate interactions and as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-Cyclopentylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cyclopentyl group may also play a role in modulating the compound’s overall conformation and interaction with biological targets.
Comparación Con Compuestos Similares
(2S,3R)-3-Methylglutamate: This compound shares a similar structural motif with a chiral center and hydroxyl groups but differs in the presence of a methyl group and a glutamate backbone.
(3R)-3-Hydroxydodecanoic Acid: Another compound with a hydroxyl group at the third position but with a longer carbon chain and different functional groups.
Uniqueness: (3R)-3-Cyclopentylbutane-1,3-diol is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
919104-86-2 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(3R)-3-cyclopentylbutane-1,3-diol |
InChI |
InChI=1S/C9H18O2/c1-9(11,6-7-10)8-4-2-3-5-8/h8,10-11H,2-7H2,1H3/t9-/m1/s1 |
Clave InChI |
BESGFUHYNOVOJY-SECBINFHSA-N |
SMILES isomérico |
C[C@@](CCO)(C1CCCC1)O |
SMILES canónico |
CC(CCO)(C1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


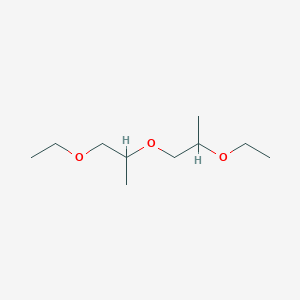
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)

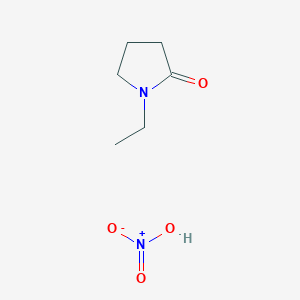

![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
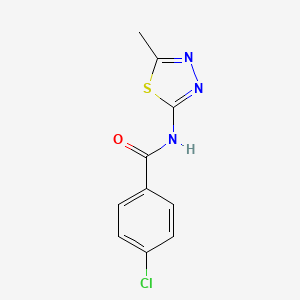
![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
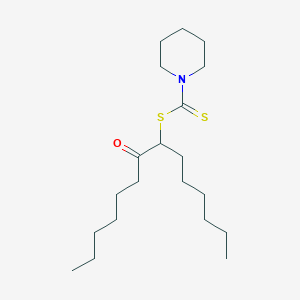
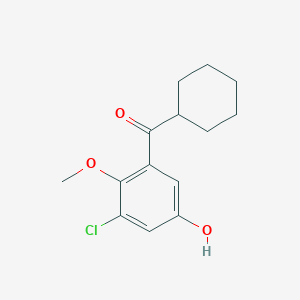
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)
